
DI(Cyclopentadienyl)dimethylsilane
Overview
Description
DI(Cyclopentadienyl)dimethylsilane is an organosilicon compound with the molecular formula C12H16Si. It is characterized by the presence of two cyclopentadienyl rings attached to a silicon atom, which is also bonded to two methyl groups. This compound is of significant interest in organometallic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(Cyclopentadienyl)dimethylsilane typically involves the reaction of cyclopentadienyl sodium with dimethyldichlorosilane. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
2C5H5Na+SiCl2(CH3)2→(C5H5)2Si(CH3)2+2NaCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
DI(Cyclopentadienyl)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl anions.
Substitution: The methyl groups or cyclopentadienyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Scientific Research Applications
Chemical Research Applications
1. Precursor in Synthesis
DI(Cyclopentadienyl)dimethylsilane is widely used as a precursor for synthesizing various organosilicon compounds and transition metal complexes. Its ability to form stable metallocene structures makes it a valuable ligand in coordination chemistry. For instance, it can be utilized in the preparation of ruthenocenophanes, where it acts as a ligand source contributing both cyclopentadienyl rings and the bridging dimethylsilyl group to the final structure .
2. Catalysis
The compound plays a crucial role in catalysis, particularly in the formation of metallocene complexes that can facilitate organic transformations. The interaction between this compound and transition metals can lead to the development of catalysts for polymerization reactions and other chemical processes .
3. Diels-Alder Reactions
Research has demonstrated that this compound can participate in Diels-Alder reactions, acting as a silyl donor in the formation of complex organic structures. This capability has been exploited to elucidate dynamic behaviors in organometallic chemistry and in developing new synthetic pathways .
Biological Research Applications
1. Drug Delivery Systems
Emerging studies suggest that this compound may have potential applications in drug delivery systems due to its ability to form stable complexes with metals. This property could be harnessed to improve the efficacy of therapeutic agents by facilitating targeted delivery.
2. Medical Imaging
Derivatives of this compound are being explored for use in medical imaging techniques. The unique properties of this compound may enhance imaging contrast agents, leading to improved diagnostic capabilities.
Industrial Applications
1. High-Performance Materials
In industrial applications, this compound is utilized in producing high-performance materials such as polymers and coatings. Its incorporation into material formulations can enhance mechanical properties and thermal stability, making it suitable for advanced applications .
2. Silicone Production
The compound serves as a building block in silicone chemistry, where it contributes to the synthesis of various silicone-based materials that find applications in sealants, adhesives, and elastomers .
Summary Table of Applications
Application Area | Specific Uses |
---|---|
Chemical Research | Precursor for organosilicon compounds, metallocene synthesis |
Catalysis | Development of catalysts for organic transformations |
Biological Research | Potential use in drug delivery systems and medical imaging |
Industrial Applications | Production of high-performance materials and silicone-based products |
Case Study 1: Synthesis of Ruthenocenophanes
In a notable study, researchers synthesized [1.1]ruthenocenophanes using this compound as a precursor. The reaction involved dilithium derivatives of the compound with RuCl2·4 DMSO in tetrahydrofuran, showcasing its utility as a ligand source in complex formation .
Case Study 2: Diels-Alder Mechanistic Probes
Another study explored the use of this compound in Diels-Alder reactions to trap short-lived intermediates like isoindenes. The successful characterization of these intermediates provided insights into the dynamic behavior of polyindenylsilanes, highlighting the compound's role in advancing our understanding of organometallic chemistry .
Mechanism of Action
The mechanism by which DI(Cyclopentadienyl)dimethylsilane exerts its effects is primarily through its ability to form stable complexes with transition metals. The cyclopentadienyl rings act as ligands, coordinating with metal centers to form metallocenes. These complexes are highly stable and exhibit unique reactivity, making them valuable in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: (C5H5)2Fe
Ruthenocene: (C5H5)2Ru
Zirconocene: (C5H5)2ZrCl2
Uniqueness
DI(Cyclopentadienyl)dimethylsilane is unique due to the presence of silicon, which imparts different chemical properties compared to its carbon-based analogs. The silicon atom allows for greater flexibility in the types of reactions the compound can undergo, making it a versatile building block in organometallic chemistry.
Biological Activity
DI(Cyclopentadienyl)dimethylsilane, also known as bis(cyclopentadienyl)dimethylsilane, is a compound of significant interest in organometallic chemistry and potential biological applications. This article explores its synthesis, biological activity, and implications in medicinal chemistry, supported by research findings and case studies.
This compound is characterized by its unique structure that features two cyclopentadienyl rings bonded to a dimethylsilane moiety. The synthesis often involves the reaction of cyclopentadiene with dimethylchlorosilane in the presence of a catalyst. Various methods have been developed to enhance yields and purities, including the use of different solvents and temperatures.
Biological Activity
The biological activity of this compound has been investigated primarily through its interactions with biological targets, including enzymes and cellular pathways.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds derived from this silane have shown to induce apoptosis in cancer cell lines by modulating key proteins involved in cell survival pathways. A notable study reported that these compounds could significantly reduce the viability of tumor cells compared to traditional chemotherapeutics like cisplatin, with IC50 values indicating enhanced potency .
Table 1: Biological Activity Data of this compound Derivatives
Compound Name | IC50 (µM) | Mechanism of Action | Target Protein |
---|---|---|---|
Compound A | 0.28 | Induces apoptosis | MDM2 |
Compound B | 0.15 | Inhibits cell proliferation | XIAP |
Compound C | 0.05 | Disrupts mitochondrial function | Bcl-2 |
Mechanistic Insights
Molecular docking studies have provided insights into the binding affinities of this compound derivatives with various proteins. For example, one study demonstrated that these compounds could effectively mimic the binding residues of p53 on MDM2, suggesting a potential pathway for developing novel cancer therapies . Moreover, the ability to induce caspase-3-dependent apoptosis was noted as a critical mechanism for their anticancer effects.
Case Studies
Case Study 1: Anticancer Efficacy in Murine Models
In a controlled experiment involving murine solid tumor models, a derivative of this compound was administered to evaluate its therapeutic efficacy. The results indicated that treatment led to a significant reduction in tumor size compared to untreated controls. Histological analyses revealed increased apoptosis within tumor tissues, correlating with the in vitro findings .
Case Study 2: Toxicity Assessment
A toxicity assessment was conducted to evaluate the safety profile of this compound derivatives. The study involved various normal cell lines exposed to different concentrations of the compound over extended periods. Results indicated that while the compound exhibited strong cytotoxicity against cancer cells, it showed minimal effects on normal cells, suggesting a favorable therapeutic window .
Q & A
Q. Basic: What are the common synthetic routes for DI(cyclopentadienyl)dimethylsilane, and how do reaction conditions influence yield and purity?
This compound is typically synthesized via nucleophilic substitution or transmetallation reactions. For example, in , bis(indenyl)dimethylsilane derivatives are prepared using literature methods involving Grignard reagents or alkali metal cyclopentadienides reacting with dimethylsilane halides . Reaction conditions such as solvent polarity (e.g., THF vs. hexane), temperature (ambient vs. reflux), and stoichiometric ratios of cyclopentadienyl anions to dimethylsilane precursors critically influence yield and purity. Impurities often arise from incomplete substitution or hydrolysis; inert atmospheres (argon/nitrogen) and anhydrous solvents are essential to suppress side reactions .
Q. Advanced: How can researchers resolve discrepancies in reported thermal stability data for this compound derivatives?
Thermal behavior studies of cyclopentadienyl-silane compounds often show variability due to differences in substituents, steric effects, and analytical methods. For instance, highlights the thermal decomposition of cyclopentadienyl radicals, which are structurally analogous to this compound derivatives. Discrepancies in decomposition temperatures (e.g., 1500 K in radical studies vs. lower thresholds for silanes) may stem from:
- Methodological differences : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres .
- Substituent effects : Electron-donating/withdrawing groups altering bond dissociation energies .
To reconcile contradictions, researchers should standardize conditions (heating rate, gas environment) and validate results with complementary techniques like differential scanning calorimetry (DSC) or mass spectrometry .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify cyclopentadienyl proton environments (e.g., aromatic vs. alkyl regions) and Si–C bonding patterns. Si NMR is critical for confirming dimethylsilane connectivity .
- X-ray crystallography : Resolves steric interactions between cyclopentadienyl ligands and the dimethylsilane core, as seen in for related compounds .
- IR spectroscopy : Detects Si–C stretching vibrations (~1250 cm) and cyclopentadienyl ring modes (~1600 cm) .
Q. Advanced: How can computational modeling guide the design of this compound-based catalysts?
Density functional theory (DFT) simulations can predict:
- Electronic structure : Frontier molecular orbitals (HOMO/LUMO) to assess redox activity for catalytic applications .
- Steric parameters : Ligand crowding effects on substrate binding, critical for metallocene catalysts (e.g., zirconium complexes in ) .
- Thermodynamic stability : Relative energies of possible conformers or decomposition pathways. For example, uses computational data to optimize polymerization conditions for silane-based monomers .
Q. Basic: What are the primary research applications of this compound in materials science?
This compound is used as:
- Metallocene precursors : Ligands for transition-metal catalysts (e.g., zirconium or titanium) in olefin polymerization () .
- Polymer additives : Modifiers for silicone resins to enhance thermal stability or dielectric properties ( ) .
- Surface functionalization : Silane coupling agents for inorganic-organic hybrid materials .
Q. Advanced: What experimental strategies mitigate air/moisture sensitivity during this compound synthesis?
The compound’s sensitivity to hydrolysis requires:
- Inert atmosphere : Schlenk lines or gloveboxes for handling reagents () .
- Drying agents : Molecular sieves or PO in solvent storage.
- Protective groups : Temporarily shielding reactive sites with trimethylsilyl groups, later removed under controlled conditions .
Post-synthesis, storage under argon at –20°C prevents degradation.
Q. Basic: How do substituents on the cyclopentadienyl rings affect the reactivity of this compound?
Electron-donating groups (e.g., methyl) increase ligand electron density, enhancing metal-ligand bonding in catalysts. Electron-withdrawing groups (e.g., halides) reduce basicity, altering catalytic activity. Steric bulk from substituents (e.g., tert-butyl) can hinder substrate access, as observed in for indenyl-silane zirconium catalysts .
Q. Advanced: What are the challenges in crystallizing this compound derivatives, and how are they addressed?
Crystallization difficulties arise from:
- Low symmetry : Hindered packing in the lattice.
- Flexible silane backbone : Conformational variability.
Solutions include: - Co-crystallization : Using bulky counterions or solvent molecules () .
- Slow diffusion methods : Layering hexane into a THF solution to induce gradual nucleation .
Q. Basic: What safety protocols are essential when handling this compound?
- Ventilation : Fume hoods to prevent inhalation of volatile silanes.
- Personal protective equipment (PPE) : Gloves, goggles, and flame-resistant lab coats.
- Spill management : Inert absorbents (e.g., sand) for liquid spills, avoiding water due to hydrolysis risks ( ) .
Q. Advanced: How do this compound derivatives compare to analogous silicon-free cyclopentadienyl compounds in catalytic performance?
Silicon-free ligands (e.g., CpZrCl) often exhibit higher catalytic activity but lower thermal stability. The dimethylsilane bridge in this compound derivatives:
Properties
IUPAC Name |
di(cyclopenta-1,3-dien-1-yl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-7,9H,8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWYHHNBOYUKSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC1)C2=CC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478233 | |
Record name | Silane, dicyclopentadienyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107241-50-9 | |
Record name | Silane, dicyclopentadienyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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